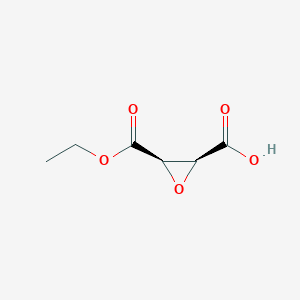

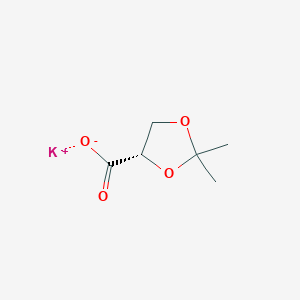

Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate is a chemical compound that has been explored in various scientific studies. Its synthesis, molecular structure, and properties have been of interest in the field of chemistry, particularly in the context of organometallic compounds and their potential applications.

Synthesis Analysis

The synthesis of compounds similar to Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate often involves reactions with citric acid and metavanadate in a neutral solution, as demonstrated in the preparation of related vanadate compounds (Zhou, Wan, Hu, & Tsai, 1995). The specific methodologies and conditions for synthesizing Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate would depend on the desired chemical structure and properties.

Molecular Structure Analysis

The molecular structure of compounds similar to Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate is often characterized by X-ray diffraction analysis. For instance, the potassium salt of an ω-hydroxycarboxylic acid with ethereal O atoms forms a dimeric structure with twofold symmetry, containing polyether chains and water molecules coordinated to potassium ions (Kasuga, Yamaguchi, & Ohashi, 1995).

Chemical Reactions and Properties

Chemical reactions involving similar potassium salts often involve deprotonation at specific positions when treated with appropriate reagents, as seen in the synthesis of derivatives of benzoic acids (Sinha, Mandal, & Chandrasekaran, 2000). The reactivity and chemical behavior of Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate would be influenced by its molecular structure.

Physical Properties Analysis

The physical properties of such compounds are often determined through experimental methods. For example, the crystal structure of similar potassium salts reveals details about the coordination of potassium ions and the spatial arrangement of molecules (Bundule, Bisenieks, Ķemme, Bleidelis, Dubur, & Uldrikis, 1980).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be studied through various spectroscopic methods and theoretical calculations. For instance, studies on ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer provide insights into intra- and intermolecular interactions, which are essential for understanding the chemical properties of related compounds (Singh, Kumar, Tiwari, Rawat, & Gupta, 2013).

Scientific Research Applications

-

Agriculture

- Potassium is indispensable for ensuring crop production .

- It plays a critical role in crop growth and development, regulating a wide range of enzyme activities, controlling cell osmoregulation, and modulating stomatal movement during photosynthesis .

- The application of nanotechnology in the production and utilization of potassium fertilizers is both necessary and effective .

-

Medical Industry

-

Point-of-Care and Self-Testing

- Potassium is an important bodily electrolyte which is kept within tight limits in health .

- Many medical conditions as well as commonly-used drugs either raise or lower blood potassium levels, which can be dangerous or even fatal .

- This field has seen recent developments in point-of-care and self-testing potassium measurement technologies .

-

Electricity Generation and Nuclear Reactors

-

Biological Role

-

Water Treatment

Safety And Hazards

Future Directions

properties

IUPAC Name |

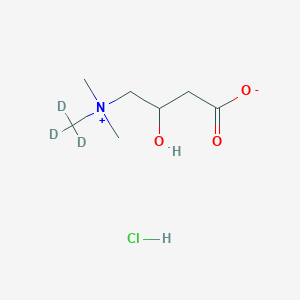

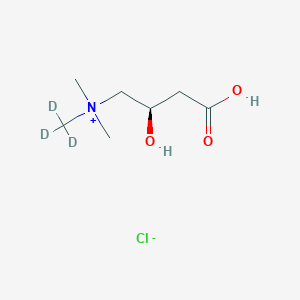

potassium;(4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.K/c1-6(2)9-3-4(10-6)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1/t4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOISWEHAOHFWAH-WCCKRBBISA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(=O)[O-])C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)C(=O)[O-])C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9KO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.